1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one
Description
This compound belongs to the pyrazinone class, characterized by a bicyclic structure with a ketone group. Its molecular formula is C21H21ClN3O2, featuring a 4-chloro-2-methoxy-5-methylphenyl group at position 1 and a (2-phenylpropyl)amino substituent at position 2.
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-phenylpropylamino)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-11-18(19(27-3)12-17(14)22)25-10-9-23-20(21(25)26)24-13-15(2)16-7-5-4-6-8-16/h4-12,15H,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCHIYYDFIZEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Compound G194-0467 :
1-(3-chloro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one
- Key Differences: Phenyl substituent: 3-chloro-4-methyl vs. 4-chloro-2-methoxy-5-methyl in the target. Amino group: Benzylamino with a 2-methoxyphenyl vs. (2-phenylpropyl)amino.
- Properties :
- Implications :
The target’s methoxy group at position 2 may improve solubility compared to G194-0467’s methyl group.
Compound 5c :
5-(4-Chlorophenyl)-1-methyl-3-nitropyrazin-2(1H)-one
- Key Differences: Substituent at position 3: Nitro (electron-withdrawing) vs. amino (electron-donating).
- Properties: Nitro groups increase reactivity but reduce metabolic stability compared to amino groups.
- Implications: The target’s amino group may enhance hydrogen-bonding interactions in biological systems.
Variations in the Amino Substituent
Compound G194-0496 :
1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one
- Key Differences: Amino group: 3-phenylpropyl vs. 2-phenylpropyl in the target. Phenyl substituent: 3-chloro-2-methyl vs. 4-chloro-2-methoxy-5-methyl.
- Implications :
The target’s methoxy group may confer better solubility, while the 2-phenylpropyl chain offers a shorter hydrophobic tail than 3-phenylpropyl.
Compound 52 :
(S)-5-chloro-1-(1-cyclopropylethyl)-3-((2,6-dichloro-4-(2,2-difluoroethoxy)phenyl)amino)pyrazin-2(1H)-one
- Key Differences :
- Substituents: Cyclopropylethyl and 2,6-dichloro-4-(2,2-difluoroethoxy)phenyl vs. simpler groups in the target.
- Implications :
The target’s less bulky substituents may improve synthetic accessibility and reduce steric hindrance in binding.
Physicochemical and Pharmacokinetic Properties
- Key Observations: The target’s methoxy group balances lipophilicity (logP ~3.15) and solubility. Compared to nitro-substituted analogs (e.g., 5c ), the amino group may enhance metabolic stability.
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